N-(4-methylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Overview
Description
N-(4-methylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a benzoxadiazole ring system substituted with a sulfonamide group and a 4-methylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the 4-Methylcyclohexyl Moiety: The final step involves the reaction of the sulfonamide derivative with 4-methylcyclohexylamine under suitable conditions to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzoxadiazole ring or the sulfonamide group, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanol.
Reduction: Formation of 4-methylcyclohexylamine derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: N-(4-methylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits strong fluorescence properties. It can be used in imaging and diagnostic applications.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its sulfonamide group is known for its bioactivity, and derivatives of benzoxadiazole have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. The benzoxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions, affecting their function and stability.
Comparison with Similar Compounds
4-Methylcyclohexylamine: A related compound with a similar cyclohexyl moiety but lacking the benzoxadiazole and sulfonamide groups.
Benzoxadiazole Derivatives: Compounds with variations in the substitution pattern on the benzoxadiazole ring, such as different alkyl or aryl groups.
Uniqueness: N-(4-methylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of the benzoxadiazole ring, sulfonamide group, and 4-methylcyclohexyl moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-5-7-10(8-6-9)16-20(17,18)12-4-2-3-11-13(12)15-19-14-11/h2-4,9-10,16H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVFDOSXJNUZRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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